molecular formula C14H12N4OS B11713007 3-Thioxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid m-tolylamide

3-Thioxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid m-tolylamide

Cat. No.: B11713007
M. Wt: 284.34 g/mol
InChI Key: JJGIDLJIRFZLIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Thioxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid m-tolylamide: is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the thioxo group and the triazolo ring system imparts unique chemical properties to this compound, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-Thioxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid m-tolylamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes in the presence of a suitable catalyst. The reaction is usually carried out at room temperature, and the product is obtained through intramolecular cyclization and hydrogen transfer .

Industrial Production Methods:

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of dicationic molten salts as catalysts has been reported to enhance the efficiency of the reaction, allowing for solvent-free conditions or the use of green solvents like ethanol . This method not only improves the yield but also reduces the environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the thioxo group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can target the triazolo ring or the carboxylic acid group. Sodium borohydride is often used as a reducing agent.

    Substitution: The aromatic ring in the m-tolylamide moiety can undergo electrophilic substitution reactions. Halogenation and nitration are common examples.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), nitric acid.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced triazolo derivatives.

    Substitution: Halogenated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

Chemistry:

The compound is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology:

In biological research, 3-Thioxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid m-tolylamide has been studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a valuable tool in drug discovery and development .

Medicine:

The compound has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including cancer and infectious diseases. Its unique chemical properties allow it to target specific molecular pathways involved in disease progression.

Industry:

In the industrial sector, the compound is used in the development of new materials with specific properties. Its ability to form stable complexes with metals makes it useful in catalysis and material science.

Mechanism of Action

The mechanism of action of 3-Thioxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid m-tolylamide involves its interaction with specific molecular targets in the cell. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interfere with DNA replication and transcription processes, leading to cell death in cancer cells. The exact molecular pathways involved are still under investigation, but preliminary studies suggest that the compound can modulate key signaling pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

  • 1,2,4-Triazolo[4,3-a]pyrimidines
  • Pyrido[2,3-d]pyrimidines
  • Thiadiazoles

Comparison:

Compared to other similar compounds, 3-Thioxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid m-tolylamide stands out due to its unique combination of the thioxo group and the triazolo ring system. This combination imparts distinct chemical and biological properties, making it more versatile in various applications. For example, while 1,2,4-triazolo[4,3-a]pyrimidines are known for their antimicrobial activity, the addition of the thioxo group in the compound enhances its potential as an anticancer agent .

Properties

Molecular Formula

C14H12N4OS

Molecular Weight

284.34 g/mol

IUPAC Name

N-(3-methylphenyl)-3-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide

InChI

InChI=1S/C14H12N4OS/c1-9-3-2-4-11(7-9)15-13(19)10-5-6-12-16-17-14(20)18(12)8-10/h2-8H,1H3,(H,15,19)(H,17,20)

InChI Key

JJGIDLJIRFZLIY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CN3C(=NNC3=S)C=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.